![molecular formula C10H13Cl2N B1521674 C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride CAS No. 1185302-41-3](/img/structure/B1521674.png)
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
描述
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring attached to a chlorophenyl group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride typically involves several steps:
Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene or carbenoid reagent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is alkylated with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Methylamine Group: This step involves the reaction of the intermediate compound with methylamine, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group or the cyclopropyl ring, potentially leading to dechlorination or ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce dechlorinated or ring-opened derivatives.
科学研究应用
Chemistry
In chemistry, C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with various enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various industrial processes.
作用机制
The mechanism of action of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and chlorophenyl group contribute to its binding affinity and specificity. The methylamine group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
C-[1-(2-Bromo-phenyl)-cyclopropyl]-methylaminehydrochloride: Similar structure but with a bromine atom instead of chlorine.
C-[1-(2-Fluoro-phenyl)-cyclopropyl]-methylaminehydrochloride: Contains a fluorine atom in place of chlorine.
C-[1-(2-Methyl-phenyl)-cyclopropyl]-methylaminehydrochloride: Features a methyl group instead of chlorine.
Uniqueness
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the cyclopropyl ring and chlorophenyl group provides distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJLWKHRCPIWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
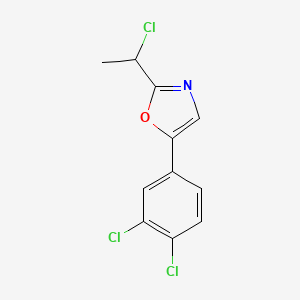
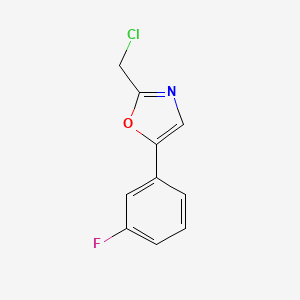
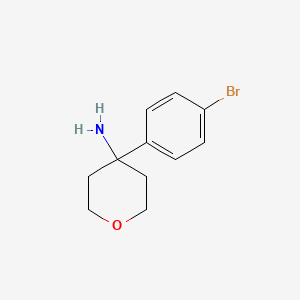
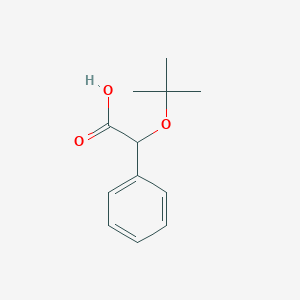
![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)
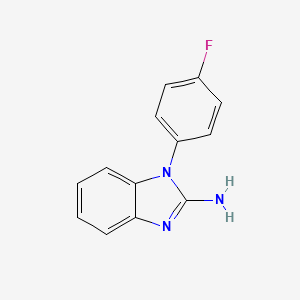
![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)
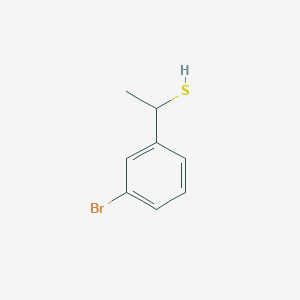
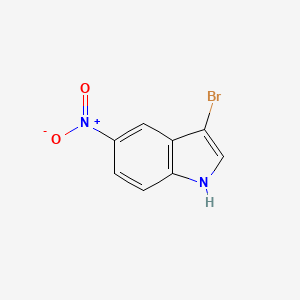
![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)
